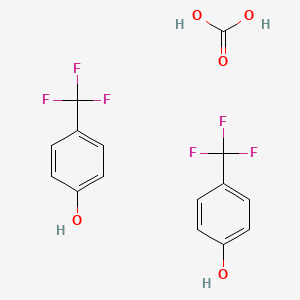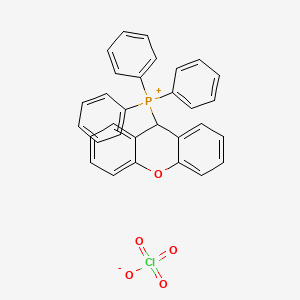![molecular formula C15H18O B14709560 3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene CAS No. 21883-89-6](/img/structure/B14709560.png)
3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-oxapentacyclo[95002,406,10014,16]hexadeca-2(4),7-diene is a complex organic compound characterized by its unique pentacyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the pentacyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), alkylating agents (R-X)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials with specific properties, such as high stability and resistance to degradation.
作用机制
The mechanism of action of 3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
相似化合物的比较
Similar Compounds
- 17-oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- 1,17,19-trihydroxy-7-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]hexadeca-2(4),7-diene
Uniqueness
3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene is unique due to its specific pentacyclic structure, which imparts distinct chemical and physical properties. This makes it valuable for various applications where stability and specific reactivity are required.
属性
CAS 编号 |
21883-89-6 |
|---|---|
分子式 |
C15H18O |
分子量 |
214.30 g/mol |
IUPAC 名称 |
3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene |
InChI |
InChI=1S/C15H18O/c1-2-8-7-13-15(16-13)14-11(10(8)3-1)5-4-9-6-12(9)14/h1-2,8-12,14H,3-7H2 |
InChI 键 |
WKFFFSFYXNLDBD-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C3CC=CC3CC4=C(C2C5C1C5)O4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone](/img/structure/B14709486.png)







![3-{[(Prop-2-yn-1-yl)oxy]methoxy}prop-1-ene](/img/structure/B14709528.png)




